3-(5-Bromo-1h-indol-3-yl)propyl acetate
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Overview
Description
3-(5-Bromo-1h-indol-3-yl)propyl acetate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the bromine atom at the 5-position of the indole ring and the propyl acetate group at the 3-position makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-1h-indol-3-yl)propyl acetate typically involves the bromination of indole followed by the introduction of the propyl acetate group. One common method is the electrophilic bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then reacted with propyl acetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-1h-indol-3-yl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(5-Bromo-1h-indol-3-yl)propyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-1h-indol-3-yl)propyl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to biological receptors, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoxyl acetate: Similar structure but lacks the propyl acetate group.
1-Acetyl-5-bromo-1H-indol-3-yl acetate: Similar structure with an acetyl group instead of the propyl group.
Uniqueness
3-(5-Bromo-1h-indol-3-yl)propyl acetate is unique due to the presence of both the bromine atom and the propyl acetate group, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H14BrNO2 |
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Molecular Weight |
296.16 g/mol |
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propyl acetate |
InChI |
InChI=1S/C13H14BrNO2/c1-9(16)17-6-2-3-10-8-15-13-5-4-11(14)7-12(10)13/h4-5,7-8,15H,2-3,6H2,1H3 |
InChI Key |
FDZNKWFMAZFXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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